Antitubercular Potency Benchmarking: 4-Chlorophenyl Oxadiazole Scaffold Activity Against M. tuberculosis H37Rv
For procurement decisions involving antitubercular screening programs, the target compound's core scaffold has demonstrated quantifiable activity that can be benchmarked against the most potent analog and the clinical standard. In a head-to-head study, the 2-(5-nitro-2-furoyl)carboxamide analog (compound 1a, bearing the identical 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl core) exhibited an MIC100 of 7.8 μg/mL (23.45 μM) against M. tuberculosis H37Rv, representing a 2-fold potency advantage over the 2-(5-nitro-2-thienyl)carboxamide analog (compound 1b, MIC100 = 15.6 μg/mL) [1]. The clinical comparator rifampin (RIF) achieved an MIC100 of 0.06 μg/mL, establishing the potency gap that must be addressed through further optimization of the 2-position substituent [1]. No direct MIC data for the target phenylsulfanylacetamide compound are available in the public domain.
| Evidence Dimension | Minimum inhibitory concentration (MIC100) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | No publicly available quantitative MIC data for CAS 895488-12-7 |
| Comparator Or Baseline | Compound 1a (2-(5-nitro-2-furoyl)carboxamide analog): MIC100 = 7.8 μg/mL (23.45 μM); Compound 1b (2-(5-nitro-2-thienyl)carboxamide analog): MIC100 = 15.6 μg/mL; Rifampin: MIC100 = 0.06 μg/mL |
| Quantified Difference | Compound 1a is 2-fold more potent than 1b; both are >100-fold less potent than rifampin |
| Conditions | M. tuberculosis H37Rv and strain 209; serial two-fold dilution from 250 μg/mL to 0.98 μg/mL; replicating growth conditions |
Why This Matters
This establishes the activity floor for the 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl scaffold and provides a quantitative benchmark for evaluating whether the target compound's phenylsulfanylacetamide modification improves or diminishes antitubercular potency.
- [1] Martínez, R., Nieves Zamudio, G. J., Pretelín-Castillo, G., et al. (2019). Synthesis and antitubercular activity of new N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides. Heterocyclic Communications, 25, 52–59. View Source
